molecular formula C9H13Cl3N4 B2692318 [3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride CAS No. 2377033-58-2

[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride

Cat. No.: B2692318
CAS No.: 2377033-58-2
M. Wt: 283.58
InChI Key: SMQRZRPYHGLDNW-UHFFFAOYSA-N
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Description

[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride is a chemical compound with the molecular formula C9H10N4.3ClH. It is a trihydrochloride salt form of [3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine, which is a derivative of pyrazole and pyridine. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the condensation of 3-aminopyrazole with 4-formylpyridine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The trihydrochloride form is obtained by treating the free base with hydrochloric acid, followed by crystallization .

Chemical Reactions Analysis

Types of Reactions

[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines, which are important in medicinal chemistry .

Biology

The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals targeting various biological pathways .

Medicine

In medicinal research, this compound is explored for its potential as a therapeutic agent. It is investigated for its ability to interact with specific molecular targets, such as enzymes and receptors, which are implicated in various diseases .

Industry

In the industrial sector, [3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in material science and nanotechnology .

Mechanism of Action

The mechanism of action of [3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

  • [3-(1H-Pyrazol-3-yl)pyridin-4-yl]methanamine
  • [3-(1H-Pyrazol-4-yl)pyridin-4-yl]methanamine
  • [3-(1H-Pyrazol-5-yl)pyridin-2-yl]methanamine

Uniqueness

[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine is unique due to its specific substitution pattern on the pyrazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

[3-(1H-pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.3ClH/c10-5-7-1-3-11-6-8(7)9-2-4-12-13-9;;;/h1-4,6H,5,10H2,(H,12,13);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQRZRPYHGLDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CN)C2=CC=NN2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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